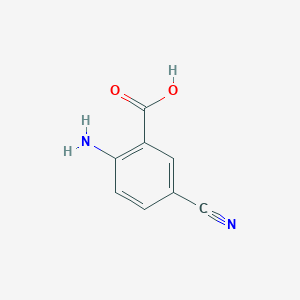

2-Amino-5-cyanobenzoic acid

Descripción

2-Amino-5-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a cyano group at the fifth position on the benzene ring

Propiedades

IUPAC Name |

2-amino-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZNIJPAYTWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434821 | |

| Record name | 2-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99767-45-0 | |

| Record name | 2-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation of Benzoic Acid Derivatives

Halogenation is typically performed on 2-amino-substituted benzoic acids or related intermediates. Common halogenating agents include:

- Bromine (Br2)

- Chlorine (Cl2)

- Sulfuryl chloride (SO2Cl2)

- N-Chlorosuccinimide (NCS)

- N-Bromosuccinimide (NBS)

The reaction conditions are chosen to selectively introduce the halogen at the 5-position without affecting the amino group. For example, bromination of 2-amino-3-methylbenzoic acid derivatives can be done using NBS under controlled temperature to yield 2-amino-5-bromobenzoic acid intermediates.

Cyanation of Halogenated Intermediates

The cyanation step replaces the halogen atom with a cyano group. Several methods have been reported:

Palladium-Catalyzed Cyanation:

The halogenated compound (e.g., 2-amino-5-bromobenzoic acid) is reacted with zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst and a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (160–200 °C) to facilitate substitution.Copper(I)-Catalyzed Cyanation:

Copper(I) salts can also catalyze the cyanation of halogenated benzoic acid derivatives using alkali metal cyanides (e.g., sodium cyanide or potassium cyanide). This method is favored industrially due to cost-effectiveness and ease of scale-up.Nickel-Catalyzed Coupling:

Emerging methods involve nickel-catalyzed cyanation, which offers advantages in terms of cost and efficiency. This approach also includes purification steps to remove metal impurities, critical for pharmaceutical-grade products.

Representative Synthetic Route (Example)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Halogenation | 2-Amino-3-methylbenzoic acid + NBS or Br2 | Electrophilic aromatic substitution to introduce bromine at 5-position | 2-Amino-5-bromobenzoic acid |

| 2. Cyanation | 2-Amino-5-bromobenzoic acid + Zn(CN)2 + Pd catalyst + DMF, 160–200 °C | Palladium-catalyzed cyanation replaces Br with CN | 2-Amino-5-cyanobenzoic acid |

Research Findings and Analysis

Yield and Purity:

The palladium-catalyzed cyanation method yields this compound in high purity and good yield (often >80%) despite the presence of reactive amino and amide groups that can cause side reactions.Reaction Conditions:

Maintaining reaction temperature between 160 and 200 °C for 2 to 24 hours is critical for optimal conversion. Post-reaction cooling and aqueous workup facilitate isolation of the product as a solid.Scalability:

The use of alkali metal cyanides with copper(I) catalysis is preferred for industrial-scale synthesis due to lower cost and simpler purification compared to palladium catalysis.Alternative Routes:

One-pot synthesis methods starting from 2-amino-3-methylbenzoic acid have been reported for related halogenated derivatives, involving formation of benzoxazine intermediates followed by halogenation and amide formation. However, direct cyanation methods remain more straightforward for this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | 2-Amino-5-bromobenzoic acid | Pd catalyst, Zn(CN)2, DMF | 160–200 °C, 2–24 h | High purity, good yield | Expensive catalyst, metal removal needed |

| Copper(I)-Catalyzed Cyanation | 2-Amino-5-bromobenzoic acid | Cu(I) salt, NaCN or KCN | Elevated temp, solvent | Cost-effective, scalable | Handling toxic cyanides |

| Nickel-Catalyzed Cyanation | Halogenated benzoic acid | Ni catalyst, cyanide source | Moderate to high temp | Efficient, lower cost catalyst | Requires metal impurity removal |

| One-Pot Multi-Step Synthesis (Related) | 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl)carbonate, NBS/NCS/NIS | Multi-step, mild conditions | Simplifies synthesis of halogenated derivatives | Not direct for cyanation |

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-cyanobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions, where the amino and cyano groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic or basic conditions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: 2-Amino-5-aminomethylbenzoic acid.

Substitution: Halogenated or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-Amino-5-cyanobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 2-amino-5-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups on the benzene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-5-bromobenzoic acid

- 2-Amino-5-fluorobenzoic acid

Comparison: 2-Amino-5-cyanobenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties compared to its halogenated analogs. The cyano group enhances the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the cyano group can be further modified to introduce various functional groups, expanding its utility in chemical and pharmaceutical research .

Actividad Biológica

2-Amino-5-cyanobenzoic acid (also known as 2-amino-5-cyanobenzoate) is an organic compound with the formula CHNO. It is a derivative of benzoic acid, characterized by the presence of both amino and cyano functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry.

This compound exhibits unique chemical properties that influence its biological activity. The structure includes:

- Amino group (-NH) : Contributes to basicity and potential interactions with biological receptors.

- Cyano group (-C≡N) : Known for its role in various biochemical pathways, including inhibition of enzymes.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to other known antibiotics .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. In vitro assays demonstrated that this compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Enzyme Inhibition

Inhibitory effects on certain enzymes have been observed. For instance, the compound has shown promise as an inhibitor of specific proteases, which are crucial for various physiological processes. This inhibition could be beneficial in controlling diseases that are exacerbated by excessive protease activity, such as inflammatory conditions .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results showed that it exhibited a scavenging activity of approximately 70% at a concentration of 100 µM.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

- The amino group allows for hydrogen bonding with biological macromolecules.

- The cyano group may participate in electron-withdrawing interactions, enhancing the compound's reactivity towards target sites.

Q & A

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray diffraction data (e.g., CCDC entries) reveal hydrogen-bonding networks between carboxylic acid dimers and amino-cyano interactions. These networks impact solubility and melting behavior. Compare with analogs like 2-amino-5-hydroxybenzoic acid to isolate effects of substituent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.